molecular formula C11H14N2O3S B14632893 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one CAS No. 55041-18-4

3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14632893
CAS No.: 55041-18-4
M. Wt: 254.31 g/mol
InChI Key: QDFPWKCCGICZGI-UHFFFAOYSA-N
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Description

3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidin-2-one class. These compounds are known for their diverse applications in various fields, including pharmacology, biology, and organic synthesis. The oxazolidin-2-one nucleus is particularly significant due to its antibacterial properties and its role as a chiral auxiliary in stereoselective transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one typically involves the reaction of urea with ethanolamine under microwave irradiation. This method is efficient and versatile, allowing for the preparation of oxazolidinone derivatives on a gram scale . Another common synthetic route involves the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .

Industrial Production Methods

In industrial settings, the production of oxazolidin-2-one compounds, including this compound, often involves large-scale chemical synthesis. The process typically includes the use of catalytic amounts of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction .

Chemical Reactions Analysis

Types of Reactions

3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

CAS No.

55041-18-4

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H14N2O3S/c1-17(2,15)12-13-8-10(16-11(13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

QDFPWKCCGICZGI-UHFFFAOYSA-N

Canonical SMILES

CS(=NN1CC(OC1=O)C2=CC=CC=C2)(=O)C

Origin of Product

United States

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